molecular formula C4H6FNO2 B6614625 4-(fluoromethyl)-1,3-oxazolidin-2-one CAS No. 2229098-22-8

4-(fluoromethyl)-1,3-oxazolidin-2-one

Cat. No. B6614625
CAS RN: 2229098-22-8
M. Wt: 119.09 g/mol
InChI Key: FNZXXGGFJFIORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Fluoromethyl)-1,3-oxazolidin-2-one, also known as 4-FMOD, is an organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of the oxazolidinone class of compounds, and has been found to possess a number of interesting characteristics. In particular, 4-FMOD has been found to possess a number of biochemical and physiological effects that make it an attractive option for laboratory experiments.

Scientific Research Applications

4-(fluoromethyl)-1,3-oxazolidin-2-one has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as it has been found to be a potent inhibitor of a number of enzymes, including cytochrome P450 and beta-lactamase. It has also been used in the study of drug metabolism, as it has been found to be a potent inhibitor of the cytochrome P450 enzyme system, which is responsible for the metabolism of many drugs. Additionally, 4-(fluoromethyl)-1,3-oxazolidin-2-one has been used in the study of protein folding, as it has been found to be an effective chaperone for a number of proteins.

Mechanism Of Action

The mechanism of action of 4-(fluoromethyl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed that its inhibition of enzymes is due to its ability to bind to the active site of the enzyme and interfere with its catalytic activity. Additionally, it is believed that its ability to act as a chaperone is due to its ability to bind to unfolded proteins and help them to fold into their active conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(fluoromethyl)-1,3-oxazolidin-2-one are not fully understood. However, it has been found to possess a number of interesting effects, including inhibition of enzymes, modulation of drug metabolism, and chaperone activity. Additionally, it has been found to possess anti-inflammatory and anti-bacterial properties, as well as neuroprotective and antioxidant properties.

Advantages And Limitations For Lab Experiments

4-(fluoromethyl)-1,3-oxazolidin-2-one has a number of advantages for laboratory experiments. It is a relatively stable compound, and can be synthesized using a variety of methods. Additionally, it has been found to possess a number of interesting biochemical and physiological effects, making it an attractive option for laboratory experiments. However, it also has a number of limitations. For example, it has been found to be a potent inhibitor of enzymes, which can lead to unexpected results in some experiments. Additionally, its chaperone activity can lead to unexpected results in some experiments.

Future Directions

There are a number of potential future directions for 4-(fluoromethyl)-1,3-oxazolidin-2-one. For example, it could be used in the development of new drugs and therapies, as its inhibition of enzymes and chaperone activity could be exploited to develop new treatments. Additionally, it could be used in the development of new diagnostic tools, as its ability to interact with proteins could be exploited to develop new methods of detecting diseases. Finally, it could be used in the development of new materials, as its ability to interact with proteins could be exploited to create new materials with unique properties.

Synthesis Methods

4-(fluoromethyl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods. The most common method is a three-step synthesis process. The first step is the reaction of 4-fluoromethylbenzaldehyde with hydroxylamine hydrochloride in aqueous acetic acid. This reaction yields the intermediate 4-fluoromethylhydroxamic acid, which is then reacted with ethylenediamine in the presence of sodium hydroxide to yield 4-(fluoromethyl)-1,3-oxazolidin-2-one. Alternatively, 4-(fluoromethyl)-1,3-oxazolidin-2-one can also be synthesized using a two-step process, in which 4-fluoromethylbenzaldehyde is reacted with ethylenediamine in the presence of sodium hydroxide to yield the intermediate 4-fluoromethylhydroxyethylamine, which is then reacted with hydroxylamine hydrochloride in aqueous acetic acid to yield 4-(fluoromethyl)-1,3-oxazolidin-2-one.

properties

IUPAC Name

4-(fluoromethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2/c5-1-3-2-8-4(7)6-3/h3H,1-2H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZXXGGFJFIORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-(fluoromethyl)-1,3-oxazolidin-2-one

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